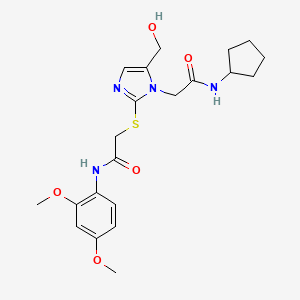

N-cyclopentyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5S/c1-29-16-7-8-17(18(9-16)30-2)24-20(28)13-31-21-22-10-15(12-26)25(21)11-19(27)23-14-5-3-4-6-14/h7-10,14,26H,3-6,11-13H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBGSUJTWUBJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS Number: 921845-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. Its structure includes various functional groups that may contribute to its biological activity, such as an imidazole ring and a thioether linkage.

Antitumor Activity

Research indicates that compounds similar to N-cyclopentyl derivatives have shown promising antitumor activity. For instance, thiosemicarbazones have been noted for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain thiosemicarbazone derivatives exhibited significant antiproliferative effects on human tumor cells, suggesting that N-cyclopentyl derivatives could have similar properties .

Cytotoxicity Studies

A comparative study on related compounds revealed that those with structural similarities to N-cyclopentyl derivatives showed varied cytotoxic profiles against different cancer types. For example, palladium(II) complexes derived from thiosemicarbazones displayed IC50 values ranging from 0.01 to 0.02 µM against prostate carcinoma cells, indicating high potency . Although specific IC50 values for N-cyclopentyl derivatives are not available, the structural parallels suggest potential for similar activity.

Immunomodulatory Effects

Preliminary investigations into related compounds have suggested immunosuppressive properties. For instance, certain imidazole-containing compounds demonstrated significant immunomodulatory effects in vitro, which may be relevant for therapeutic applications in autoimmune diseases or organ transplantation .

Case Studies

- Antitumor Efficacy : A study focusing on imidazole derivatives indicated that modifications to the imidazole ring can enhance antitumor efficacy against L1210 leukemia models. The study found that specific substitutions increased alkylating activity and reduced toxicity compared to parent compounds .

- Cytotoxicity in Human Cell Lines : A recent investigation into thiosemicarbazone complexes showed promising results against various human cancer cell lines, where the most effective complexes exhibited lower IC50 values compared to their free ligand counterparts .

Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | IC50 (µM) | Biological Activity |

|---|---|---|---|---|---|

| N-cyclopentyl derivative | 921845-03-6 | C21H28N4O5S | 448.5 | TBD | Antitumor potential |

| Palladium(II) Thiosemicarbazone | TBD | TBD | TBD | 0.01 - 0.02 | High cytotoxicity |

| Imidazole Derivative | TBD | TBD | TBD | TBD | Immunomodulatory effects |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acetamides, including those containing imidazole rings, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi . The presence of the thioether and hydroxymethyl groups is believed to enhance this activity by improving solubility and bioavailability.

Anticancer Potential

N-cyclopentyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has been evaluated for its anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects against human tumor cell lines, indicating potential for development as anticancer agents . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antitubercular Activity

In vitro studies have assessed the antitubercular efficacy of related compounds against Mycobacterium tuberculosis. The results suggest that modifications in the acetamide structure can lead to enhanced inhibitory effects on mycobacterial enzymes, which are crucial for bacterial survival .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Evaluation | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Activity | Showed cytotoxicity against several cancer cell lines with IC50 values indicating effective concentration ranges. |

| Study C | Antitubercular Testing | Highlighted improved efficacy against Mycobacterium tuberculosis with specific enzyme inhibition profiles. |

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple pathways:

- Enzyme Inhibition : Compounds featuring the imidazole ring often interact with enzyme active sites, potentially inhibiting key metabolic pathways in pathogens.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.

- Enhanced Solubility : The structural modifications improve solubility and permeability, essential for effective drug delivery.

Q & A

Q. What are the key steps in synthesizing this compound, and how can its purity be validated?

The synthesis involves multi-step reactions, including cyclization of the imidazole ring, thioether formation, and acylation. Critical steps include:

- Thiol-alkylation : Reacting a hydroxymethyl-imidazole precursor with a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl thiol intermediate under nitrogen to avoid oxidation .

- Acylation : Coupling the cyclopentyl group via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Employ flash chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Structural confirmation requires H/C NMR (e.g., imidazole proton at δ 7.2–7.5 ppm) and HRMS (calculated for C₂₇H₃₃N₄O₆S: 565.2072) .

Q. How is the molecular structure determined experimentally?

- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., imidazole N–H···O interactions) .

- Spectroscopic analysis :

- H NMR: Identify the cyclopentyl group (multiplet at δ 1.5–2.0 ppm) and hydroxymethyl protons (δ 4.5–4.7 ppm) .

- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C–S (~680 cm⁻¹) .

Q. What standard assays are used to evaluate its biological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) per CLSI guidelines .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ calculation) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of its bioactivity?

- Modify substituents : Replace the 2,4-dimethoxyphenyl group with electron-deficient aryl rings (e.g., 3,5-dinitrophenyl) to enhance enzyme binding. Monitor changes via SPR (surface plasmon resonance) to quantify target affinity .

- Hydroxymethyl substitution : Test esterified derivatives (e.g., acetate prodrugs) to improve membrane permeability, validated by Caco-2 cell permeability assays .

Q. How should contradictory data in mechanism-of-action studies be resolved?

- Case example : If one study reports COX-2 inhibition (IC₅₀ = 2 µM) but another suggests NF-κB pathway modulation :

Reproduce assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor controls (e.g., celecoxib for COX-2, BAY 11-7082 for NF-κB).

Multi-target profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .

Pathway analysis : Use RNA-seq to map differentially expressed genes post-treatment .

Q. What computational methods predict conformational flexibility and its impact on activity?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., COX-2) in explicit solvent (TIP3P water) for 100 ns to analyze stable binding poses .

- QM/MM calculations : Assess energy barriers for imidazole ring puckering, which may affect hydrogen bonding with catalytic residues .

Q. How can metabolic stability be assessed during preclinical development?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS at 0/15/30/60 min .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What strategies validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates (e.g., 37–65°C) to stabilize compound-target complexes, followed by Western blot for suspected targets (e.g., COX-2) .

- Photoaffinity labeling : Synthesize a diazirine-containing analog, irradiate cells at 365 nm, and pull down tagged proteins for MS identification .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Standardize protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Meta-analysis : Apply weighted Z-scores to aggregate data from ≥3 independent studies, accounting for sample size and variance .

- Orthogonal validation : Confirm activity using alternate methods (e.g., SPR if initial data was from fluorescence assays) .

Methodological Tables

Table 1 : Key spectroscopic markers for structural validation

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Imidazole C–H | 7.2–7.5 (1H, s) | – |

| Amide C=O | – | 1640–1660 |

| Thioether C–S | – | 670–690 |

| Cyclopentyl CH₂ | 1.5–2.0 (m) | – |

Table 2 : Optimized reaction conditions for acylation step

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → RT |

| Coupling Agent | EDC/HOBt (1.2 eq) |

| Reaction Time | 12 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.